molecular formula C20H23FN2O3 B3571700 1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B3571700
M. Wt: 358.4 g/mol
InChI Key: BLMXIMUHIGTWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a dimethoxybenzoyl group and a fluorophenylmethyl group attached to the piperazine ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the dimethoxybenzoyl and fluorophenylmethyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions:

    Coupling reactions: These reactions are used to attach the fluorophenylmethyl group to the piperazine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethoxybenzoyl)piperazine: Lacks the fluorophenylmethyl group, which may result in different biological activity.

    4-[(2-Fluorophenyl)methyl]piperazine: Lacks the dimethoxybenzoyl group, which may affect its chemical reactivity and interactions.

Uniqueness

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine is unique due to the presence of both the dimethoxybenzoyl and fluorophenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, as it can interact with multiple targets and undergo diverse chemical reactions.

Biological Activity

1-(2,6-Dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22F N2 O3
  • Molecular Weight : 344.39 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with a piperazine core can interfere with tubulin polymerization, which is crucial for cancer cell division. The effectiveness of these compounds was evaluated using various cancer cell lines.

Table 1: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound A (reference)MDA-MB 23183.1
Compound B (reference)U-87 MG40.59
This compoundMDA-MB 231TBD
This compoundU-87 MGTBD

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

The mechanism underlying the anticancer activity of this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to other piperazine derivatives, it is hypothesized that this compound disrupts microtubule dynamics.
  • Induction of Apoptosis : Studies suggest that piperazine derivatives may trigger apoptotic pathways in cancer cells.

3. Neuropharmacological Effects

Piperazine compounds have been studied for their neuropharmacological properties. Specifically, some derivatives have shown potential in inhibiting human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Table 2: AChE Inhibition by Piperazine Derivatives

CompoundAChE Inhibition (%)
Compound C (reference)60%
Compound D (reference)75%
This compoundTBD

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives similar to the compound :

  • Study on Anticancer Activity :
    • A comparative analysis was conducted on various piperazine derivatives against breast cancer cell lines (MDA-MB 231 and U-87 MG). The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments like doxorubicin.
  • Neuropharmacological Study :
    • Research demonstrated that specific piperazine derivatives exhibited promising AChE inhibition rates, suggesting potential applications in treating Alzheimer's disease.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-17-8-5-9-18(26-2)19(17)20(24)23-12-10-22(11-13-23)14-15-6-3-4-7-16(15)21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXIMUHIGTWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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